2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid
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Overview
Description
2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid is a chemical compound with the molecular formula C13H17NO6 It is known for its unique structure, which includes a propanoic acid backbone and a formamido group attached to a trimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with alanine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the benzoyl chloride and the amino group of alanine, followed by hydrolysis to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the trimethoxyphenyl ring or the formamido group are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, various solvents and temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
3-(3,4,5-Trimethoxyphenyl)propanoic acid: Similar structure but lacks the formamido group.
3-(2,3,4-Trimethoxyphenyl)propanoic acid: Similar structure with different substitution pattern on the phenyl ring.
N-(3,4,5-Trimethoxybenzoyl)alanine: Similar structure but with a different functional group attached to the alanine.
Uniqueness: 2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid is unique due to the presence of both the formamido group and the trimethoxyphenyl ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c1-7(13(16)17)14-12(15)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-7H,1-4H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDVPBQLBMIUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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